molecular formula C12H9ClO B13301500 3-Chloro-2-phenylphenol CAS No. 37038-70-3

3-Chloro-2-phenylphenol

Cat. No.: B13301500
CAS No.: 37038-70-3
M. Wt: 204.65 g/mol
InChI Key: KPFPEXKMIDAQNO-UHFFFAOYSA-N
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Description

3-Chloro-2-phenylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenyl group substituted with a chlorine atom at the third position and a hydroxyl group at the second position. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-phenylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the chlorination of 2-phenylphenol using chlorine gas in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: Industrial production of this compound often involves the use of chlorobenzene as a starting material. The process includes the chlorination of benzene to form chlorobenzene, followed by a Friedel-Crafts alkylation reaction to introduce the phenyl group. The final step involves the hydroxylation of the aromatic ring to form the phenol derivative .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-2-phenylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 3-Chloro-2-phenylphenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The hydroxyl group in the phenol moiety plays a crucial role in this mechanism by forming hydrogen bonds with membrane proteins .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-phenylphenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other phenol derivatives. The presence of both the chlorine atom and the hydroxyl group contributes to its potent activity against a broad spectrum of microorganisms .

Properties

CAS No.

37038-70-3

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

3-chloro-2-phenylphenol

InChI

InChI=1S/C12H9ClO/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,14H

InChI Key

KPFPEXKMIDAQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)O

Origin of Product

United States

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